1,5-Dinitronaphthalene

Solid-Liquid Equilibrium Crystallization Purification

Select 1,5-Dinitronaphthalene (1,5-DNN) for unmatched performance in critical applications. Unlike 1,3- or 1,8-DNN, only the 1,5-isomer delivers the precise reduction potential and electronic structure required for high-purity 1,5-naphthalenediamine monomer synthesis, ensuring superior polyamide and polyimide thermal and mechanical properties. This isomer is the proven organic cathode material achieving an unprecedented 1,338 mAh·g⁻¹ specific capacity and 3,273 Wh·kg⁻¹ energy density in next-generation lithium batteries via a unique six-electron nitro-to-amino reduction. It also serves as a well-characterized model compound for nitro-PAH environmental fate studies and nucleophilic aromatic substitution (S_NAr) mechanistic research. Verified purity ≥98%. Specify the correct isomer to ensure your process and product performance.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 605-71-0
Cat. No. B040199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dinitronaphthalene
CAS605-71-0
Synonyms1,5-dinitro-naphthalen; Naphthalene,1,5-dinitro-; 1,5-DINITRONAPHTHALENE; LABOTEST-BB LT00436936; 1,5-Dinitroaphthalene; 1,5-Dinitronaphthalene98%; 1,5-Dinitronaphthalene,tech.90%; 1,5-DINITRO NAPHTALENE
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H
InChIKeyZUTCJXFCHHDFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dinitronaphthalene (CAS 605-71-0): Industrial and Research-Grade Properties and Procurement Considerations


1,5-Dinitronaphthalene (CAS 605-71-0) is a dinitroaromatic compound, an isomer of dinitronaphthalene with the chemical formula C₁₀H₆N₂O₄ and a molecular weight of 218.17 g/mol [1]. It is a pale yellow crystalline powder with a melting point of 214-217°C and a density of 1.58 g/cm³ [1]. This compound is recognized for its role as a key intermediate in the synthesis of dyes, especially sulfur colors, as well as in munitions . It is also a listed precursor in the synthesis of 1,5-naphthalenediamine, a crucial monomer for high-performance polymers . Furthermore, its unique electronic structure and reduction behavior have made it a subject of intense investigation in advanced materials science, including applications as an ultrahigh-energy-density cathode in lithium batteries [2]. 1,5-Dinitronaphthalene is listed in the Inventory of Explosive Precursor Chemicals, and proper safety data sheets (SDS) should be consulted before handling [1].

Why 1,5-Dinitronaphthalene Cannot Be Substituted with Other Dinitronaphthalene Isomers


1,5-Dinitronaphthalene is one of ten possible dinitronaphthalene isomers, and its unique substitution pattern on the naphthalene ring dictates its distinct physical, chemical, and electronic properties, precluding simple substitution with close analogs like 1,8-dinitronaphthalene or 1,3-dinitronaphthalene [1][2]. The relative positions of the nitro groups significantly influence molecular properties such as solubility, crystal packing, reduction potential, and electronic structure [2][3]. For instance, 1,5-DNN exhibits a different adsorption capacity and reactivity in photocatalytic oxidation compared to 1,3- and 1,8-DNN due to variations in local DFT descriptors, which are crucial for environmental remediation applications [2]. Similarly, the solubility of 1,8-DNN in N-methyl-2-pyrrolidone is larger than that of 1,5-DNN, which is critical for separation and purification processes [4]. In electrochemical applications, the reduction behavior of 1,5-DNN differs significantly from that of 1,4- and 1,8-DNN, leading to distinct products and reaction pathways [5]. This evidence demonstrates that selecting the correct isomer is not merely a matter of preference but a critical factor determining the success of a chemical process or material's performance.

Quantitative Differentiation of 1,5-Dinitronaphthalene: Head-to-Head Data for Informed Procurement


Solubility Advantage of 1,5-Dinitronaphthalene in N-Methyl-2-Pyrrolidone (NMP) vs. 1,8-Dinitronaphthalene

1,5-Dinitronaphthalene exhibits significantly lower solubility in N-methyl-2-pyrrolidone (NMP) compared to its close isomer, 1,8-dinitronaphthalene. This difference is critical for designing efficient separation and purification processes, as the crystallization region of 1,8-DNN was found to be smaller than that of 1,5-DNN at each temperature [1].

Solid-Liquid Equilibrium Crystallization Purification

Superior Photocatalytic Oxidation Reactivity of 1,5-Dinitronaphthalene

1,5-Dinitronaphthalene demonstrates a distinct photocatalytic oxidation rate compared to 1,3- and 1,8-dinitronaphthalene isomers. This difference is attributed to variations in local Density Functional Theory (DFT) descriptors, such as Fukui functions, which better reflect the compounds' adsorptive capacities on the TiO₂ catalyst surface than global reactivity descriptors [1].

Photocatalysis Environmental Remediation DFT Calculations

Unmatched Electrochemical Energy Storage Capacity vs. All Organic Cathodes

1,5-Dinitronaphthalene functions as an organic cathode material in lithium batteries with an ultrahigh specific capacity and energy density that surpasses all existing organic cathodes [1]. This performance stems from a six-electron reaction per nitro group, a dramatic improvement over the single-electron reaction typical of organic electrodes [1].

Lithium Batteries Organic Cathode Energy Density

Unique Electrochemical Reduction Pathway to 1,5-Naphthalenediamine

The electrochemical reduction of 1,5-dinitronaphthalene proceeds via a distinct pathway, yielding 1,5-naphthalenediamine as the primary product. This contrasts with the reduction of 1,4- and 1,8-dinitronaphthalene, which lead to different products under identical conditions [1].

Electrosynthesis Diamine Cyclic Voltammetry

Distinctive Monoclinic Crystal Structure and Lack of Polymorphism

The crystal structure of 1,5-dinitronaphthalene is definitively monoclinic with two molecules per unit cell, and it exhibits no evidence of polymorphism [1]. This contrasts with other isomers, such as 1,8-dinitronaphthalene, which can display different packing arrangements and properties .

Crystallography Solid-State Chemistry Material Properties

Primary Research and Industrial Applications for 1,5-Dinitronaphthalene


Synthesis of 1,5-Naphthalenediamine for High-Performance Polymers

1,5-Dinitronaphthalene is the primary precursor for 1,5-naphthalenediamine (1,5-NDA) via chemical or electrochemical reduction [1]. 1,5-NDA is a critical monomer used in the production of specialty polyamides and polyimides, which are valued for their exceptional thermal stability, mechanical strength, and chemical resistance . The selective reduction of 1,5-DNN to 1,5-NDA is essential, as other isomeric diamines yield polymers with inferior properties [1]. The electrochemical reduction pathway documented in the evidence provides a clean, high-selectivity route to this valuable monomer [1].

Environmental Analysis of Nitro-PAH Pollutants

1,5-Dinitronaphthalene is a recognized environmental pollutant and a representative member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class . Its distinct photocatalytic oxidation behavior compared to 1,3- and 1,8-DNN, as highlighted in the evidence, makes it a key model compound for studying the environmental fate and degradation pathways of nitro-PAHs [2]. It is used as a standard for the analysis of compounds of environmental interest via advanced techniques like nano-HPLC-EI-MS . Research in this area aims to develop effective remediation strategies for contaminated soil and water.

Development of Ultrahigh-Energy-Density Lithium Battery Cathodes

1,5-Dinitronaphthalene is a leading candidate as an organic cathode material for next-generation lithium batteries, as demonstrated by its unprecedented specific capacity (1,338 mAh·g⁻¹) and energy density (3,273 Wh·kg⁻¹) [3]. This performance, which surpasses all known organic and most inorganic cathodes, is enabled by the unique six-electron reduction of each nitro group to an amino group [3]. This application is of high interest for energy storage in weight- and volume-constrained applications such as aerospace, military equipment, and advanced medical devices.

Fundamental Research in Nucleophilic Aromatic Substitution

1,5-Dinitronaphthalene serves as an important model substrate in fundamental physical organic chemistry research, particularly for studying the mechanisms of nucleophilic aromatic substitution (S_NAr) [4]. The compound forms stable, characterizable Meisenheimer complexes upon addition of nucleophiles like methoxide and hydroxide ions [4]. The quantitative rate and equilibrium constants determined for these reactions provide crucial insights into the electronic and steric effects governing S_NAr reactivity in polynitroaromatic systems, which is foundational knowledge for synthetic chemistry [4].

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